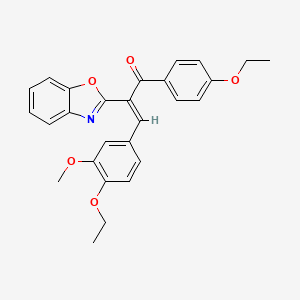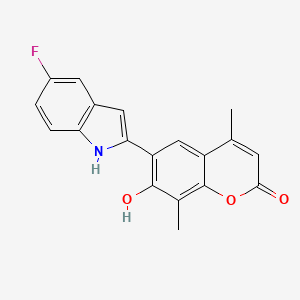![molecular formula C21H21N3O7 B11146884 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid](/img/structure/B11146884.png)
3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a dimethoxyphenyl group, a quinazolinone moiety, and a propanoic acid backbone, making it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Quinazolinone Moiety: This can be achieved by reacting anthranilic acid with acetic anhydride to form 2,4-dioxo-1,4-dihydroquinazoline.
Attachment of the Dimethoxyphenyl Group: The dimethoxyphenyl group can be introduced through a Friedel-Crafts acylation reaction using 3,4-dimethoxybenzoyl chloride.
Formation of the Propanoic Acid Backbone: The final step involves the coupling of the quinazolinone and dimethoxyphenyl intermediates with a propanoic acid derivative under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the quinazolinone moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under mild conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted quinazolinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Affecting Gene Expression: Altering the expression of genes related to inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
2,4-Dibromo-3,6-dimethyl-phenylamine: A compound with similar structural features but different functional groups.
Ethyl acetoacetate: A compound with a similar propanoic acid backbone but different substituents.
Gabapentin Related Compound B: A compound with a similar amide linkage but different aromatic groups.
Uniqueness
3-(3,4-dimethoxyphenyl)-3-{[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)acetyl]amino}propanoic acid is unique due to its combination of a dimethoxyphenyl group, a quinazolinone moiety, and a propanoic acid backbone. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C21H21N3O7 |
|---|---|
Molecular Weight |
427.4 g/mol |
IUPAC Name |
3-(3,4-dimethoxyphenyl)-3-[[2-(2,4-dioxo-1H-quinazolin-3-yl)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C21H21N3O7/c1-30-16-8-7-12(9-17(16)31-2)15(10-19(26)27)22-18(25)11-24-20(28)13-5-3-4-6-14(13)23-21(24)29/h3-9,15H,10-11H2,1-2H3,(H,22,25)(H,23,29)(H,26,27) |
InChI Key |
WGKALOXGHZGKAW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(CC(=O)O)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[2-Amino-5-(2-methoxyphenyl)-6-methyl-4-pyrimidinyl]-5-[(2,4-dichlorobenzyl)oxy]phenol](/img/structure/B11146806.png)


![1-(4-Methoxyphenyl)-2-[2-(4-methoxyphenyl)ethyl]-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B11146825.png)
![N-[2-(phenylsulfanyl)ethyl]-2-[1-(1H-1,2,3,4-tetraazol-1-ylmethyl)cyclohexyl]acetamide](/img/structure/B11146831.png)
![5-(2-furyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1H-pyrazole-3-carboxamide](/img/structure/B11146854.png)
![2-{1-[(4-tert-butylphenyl)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl}-N-(4-ethoxyphenyl)acetamide](/img/structure/B11146861.png)
![N-(1,3-benzodioxol-5-ylmethyl)-6-imino-11-methyl-2-oxo-7-(pyridin-4-ylmethyl)-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146866.png)
![7'-[(2,4-dichlorobenzyl)oxy]-2H,2'H-3,4'-bichromene-2,2'-dione](/img/structure/B11146868.png)
![3,4-dimethyl-2-oxo-2H-chromen-7-yl N-[(benzyloxy)carbonyl]norvalinate](/img/structure/B11146870.png)
![4,7-dimethoxy-1-methyl-N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-1H-indole-2-carboxamide](/img/structure/B11146871.png)
![4-chloro-N-[(5,7-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]phenylalanine](/img/structure/B11146880.png)
![6-(2-hydroxy-4-oxoquinazolin-3(4H)-yl)-N-methyl-N-[2-(pyridin-2-yl)ethyl]hexanamide](/img/structure/B11146882.png)
![6-imino-7,11-dimethyl-N-[(4-methylphenyl)methyl]-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11146889.png)
